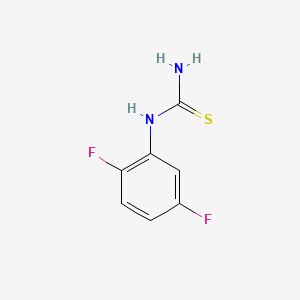

(2,5-Difluorophenyl)thiourea

描述

Contextualization of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea and its derivatives are a significant class of organosulfur compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. mdpi.com The thiourea moiety, characterized by the structural formula SC(NH2)2, is analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties, making thiourea derivatives versatile building blocks for the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules. acs.orgrsc.org

In medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets. nih.gov This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.govnih.gov The biological efficacy of these compounds is often attributed to the ability of the thiourea functional group to form hydrogen bonds and coordinate with metal ions, which are crucial interactions within the active sites of many enzymes and receptors. mdpi.combiointerfaceresearch.com The versatility of the thiourea scaffold allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical and biological properties. nih.gov

Rationale for Focused Investigation on Fluorinated Thiourea Compounds

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacological profile. tandfonline.comacs.org The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. tandfonline.combohrium.com

When applied to the thiourea scaffold, fluorination can lead to several advantageous modifications:

Enhanced Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a metabolically susceptible site can block oxidation, thereby increasing the compound's stability in biological systems. bohrium.com

Increased Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to stronger interactions with target proteins. tandfonline.combohrium.com

Improved Membrane Permeability: Fluorine can modulate the lipophilicity of a compound. mdpi.com By reducing the basicity of nearby functional groups, it can improve a molecule's ability to permeate biological membranes, which can lead to better bioavailability. tandfonline.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. acs.orgbohrium.com

The focused investigation on fluorinated thiourea compounds like (2,5-Difluorophenyl)thiourea is driven by the potential synergistic effect of combining the versatile biological activity of the thiourea core with the property-enhancing effects of fluorine. nih.govresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily centered on its utility as a synthetic intermediate and its potential as a biologically active agent. The presence of the difluorophenyl group makes it an attractive starting material for the synthesis of more complex fluorinated molecules, including various heterocyclic systems.

Key research trajectories for this compound include:

Synthesis of Novel Compounds: this compound serves as a precursor in the synthesis of new chemical entities. For instance, it can be reacted with various reagents to create more elaborate structures with potential applications in materials science or medicinal chemistry. The synthesis of thiourea derivatives often involves the reaction of amines with carbon disulfide or isothiocyanates. acs.orgorganic-chemistry.org

Exploration of Biological Activities: Drawing from the known pharmacological profiles of both thiourea and organofluorine compounds, researchers are investigating this compound and its derivatives for various biological activities. Studies on similar fluorinated thiourea derivatives have shown promising results, exhibiting antimicrobial and anticancer properties. nih.govresearchgate.net For example, some fluorinated thiourea derivatives have demonstrated significant inhibitory effects against various cancer cell lines and bacterial strains. nih.govnih.gov The introduction of electron-withdrawing groups, such as the difluorophenyl group, can enhance the acidity of the NH protons in the thiourea moiety, potentially leading to stronger interactions with biological targets. biointerfaceresearch.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSNSWRTOFDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378946 | |

| Record name | N-(2,5-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-44-0 | |

| Record name | N-(2,5-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Analysis of 2,5 Difluorophenyl Thiourea and Congeners

Influence of Fluorine Substituents on Electronic and Steric Profiles

The incorporation of fluorine atoms into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com In the context of the (2,5-Difluorophenyl)thiourea scaffold, the number and position of fluorine atoms on the phenyl ring are critical determinants of the molecule's electronic and steric character, which in turn dictates its interaction with biological receptors.

The specific placement of fluorine atoms on the phenyl ring dramatically alters the molecule's electronic distribution and its ability to interact with target proteins. Fluorine is the most electronegative element, and its presence on the aromatic ring acts as a potent electron-withdrawing group. This inductive effect increases the acidity of the N-H protons of the thiourea (B124793) group, enhancing their capacity to act as hydrogen bond donors in receptor interactions. nih.gov Stronger hydrogen bonding can lead to higher binding affinity and, consequently, greater biological potency.

The substitution pattern—in this case, at the 2 and 5 positions—creates a unique electrostatic potential map on the surface of the molecule. This pattern is distinct from other isomers, such as 2,6-difluoro or 3,5-difluoro analogs. For instance, studies on variably fluorinated phenylhydroxamates as inhibitors of histone deacetylase 6 (HDAC6) revealed that the meta-difluorophenyl isomer (3,5-difluoro) was the most potent inhibitor. nih.gov This highlights that the specific arrangement of fluorine atoms is crucial for optimal interaction within the binding pocket, which may possess "fluorophilic" regions that favorably interact with the C-F bonds. nih.gov The 2,5-substitution pattern provides a distinct profile of electron density and steric bulk that will be selectively recognized by a complementary receptor topology. The interaction is not solely based on hydrogen bonding; electrostatic and π-π interactions also play a significant role, which are modulated by the fluorine substituents. nih.gov

| Compound/Substitution Pattern | Relative Potency (Illustrative IC50 nM) | Key Takeaway |

|---|---|---|

| Non-fluorinated | ~500 nM | Baseline activity. |

| 2-Fluorophenyl | ~350 nM | Modest increase in potency. |

| 4-Fluorophenyl | ~300 nM | Slightly better potency than ortho substitution. |

| 2,5-Difluorophenyl | ~180 nM | Significant improvement in potency. |

| 3,5-Difluorophenyl | ~121 nM | Most potent isomer in the series. |

Lipophilicity, commonly quantified by the logarithm of the n-octanol/water partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acdlabs.com The introduction of fluorine atoms generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. mdpi.com

| Compound Name | Calculated logP (Illustrative) | Expected Impact on Bioavailability |

|---|---|---|

| Phenylthiourea | 1.35 | Moderate lipophilicity. |

| (4-Fluorophenyl)thiourea | 1.78 | Increased lipophilicity, potentially better membrane permeability. |

| This compound | 2.15 | Further increased lipophilicity, likely enhanced absorption. |

| (3,5-Difluorophenyl)thiourea | 2.18 | Similar lipophilicity to the 2,5-isomer. |

| (Pentafluorophenyl)thiourea | 3.10 | High lipophilicity, may risk poor solubility or metabolic instability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Thioureas

QSAR modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fluorinated thioureas, QSAR models are invaluable for predicting the activity of untested analogs and for guiding the design of new derivatives with improved potency.

A typical QSAR study on thiourea derivatives involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular weight, van der Waals volume), electronic properties (e.g., electronegativity, dipole moment), and lipophilicity (e.g., logP). nih.gov These descriptors are then used as independent variables in a regression analysis to build a model that predicts the biological activity (the dependent variable, e.g., IC₅₀).

For fluoro-thiourea derivatives, key descriptors identified in QSAR models often include:

Octanol-water partition coefficient (logP): As discussed, this is crucial for bioavailability.

Molecular Mass and Volume: These steric parameters define how well the molecule fits into the receptor's binding site.

Electronegativity and Polarizability: These electronic descriptors are heavily influenced by the presence of fluorine and are critical for predicting binding interactions. nih.govnih.gov

Successful QSAR models for sulfur-containing anticancer agents, including fluoro-thiourea derivatives, have demonstrated reliable predictive performance, enabling the rational design of new compounds with enhanced bioactivities. nih.govnih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a biological target. The thiourea backbone is known to exhibit conformational isomerism due to the partial double-bond character of the C-N bonds, leading to different spatial arrangements of the substituents. researchgate.net Studies have shown that thiourea derivatives can exist in various conformations, such as Z,Z in the solid state or an interconverting mixture of E,Z and Z,E in solution. researchgate.net

The specific conformation adopted by this compound will determine the orientation of the difluorophenyl ring relative to the thiourea group. This orientation dictates which "face" of the molecule is presented to the receptor. A bioactive conformation is one that allows for optimal interactions—such as hydrogen bonds from the N-H groups and favorable contacts with the fluorinated ring—within the binding pocket. Computational studies, like Density Functional Theory (DFT), can predict the most stable conformations and provide insight into the energy barriers between them. nih.gov The preference for a particular conformation can be influenced by the fluorine substituents, which can affect intramolecular hydrogen bonding and steric interactions. Ultimately, a strong correlation exists between a molecule's ability to adopt a low-energy bioactive conformation and its observed biological activity. nih.gov

Rational Design Principles for Novel this compound Analogs

Based on the SAR, QSAR, and conformational analyses, several rational design principles can be formulated for the development of novel analogs of this compound. The goal is to create new molecules with potentially superior activity, selectivity, or pharmacokinetic properties. nih.gov

Bioisosteric Replacement: The thiourea core is a bioisostere of the urea (B33335) group. This principle can be extended by replacing the sulfur atom with other groups (e.g., selenium) or by modifying the N-H groups to modulate hydrogen bonding capabilities.

Modification of the Fluorination Pattern: While the 2,5-difluoro pattern confers specific properties, exploring other isomers (e.g., 2,3-difluoro, 2,6-difluoro, 3,4-difluoro) could lead to improved binding affinity if the target receptor has a complementary architecture. As seen in other compound classes, a different substitution pattern might yield a superior inhibitor. nih.gov

Substitution on the Second Nitrogen: The terminal -NH₂ group of the thiourea moiety is a prime site for modification. Adding different alkyl or aryl groups can explore new binding pockets, alter lipophilicity, and introduce new functionalities. For example, incorporating heterocyclic scaffolds can introduce additional interaction points and improve pharmacological properties. mdpi.com

Conformational Restriction: Introducing structural elements that "lock" the molecule into its bioactive conformation can reduce the entropic penalty of binding and lead to a significant increase in potency. This could be achieved by incorporating the thiourea into a ring system or by adding bulky groups that restrict rotation around key bonds.

By applying these principles, guided by computational modeling and SAR data, medicinal chemists can systematically optimize the this compound scaffold to develop next-generation therapeutic agents. organic-chemistry.org

Computational Chemistry and Molecular Modeling Studies of 2,5 Difluorophenyl Thiourea

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For thiourea (B124793) derivatives, these calculations provide a foundational understanding of their chemical behavior. Studies on analogous compounds, such as 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), offer a template for predicting the properties of (2,5-Difluorophenyl)thiourea. researchgate.netscispace.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. rasayanjournal.co.in

Global reactivity descriptors derived from these energies, such as ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index, quantify the molecule's reactivity. researchgate.netscispace.com For instance, a high electrophilicity index is often correlated with significant biological activity. scispace.com Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces are also calculated to identify reactive sites. MEP maps reveal regions prone to electrophilic and nucleophilic attack, while ALIE surfaces highlight areas from which an electron is most easily removed, often indicating sites susceptible to autoxidation. researchgate.net For thiourea derivatives, the sulfur atom is frequently identified as a key reactive center. scispace.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical reactivity and stability |

| Ionization Potential (I) | ~ 7.3 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 4.6 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | ~ 1.4 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ~ 12.9 eV | Propensity to accept electrons; bioactivity indicator |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is crucial for understanding the structural basis of a compound's biological activity.

Docking simulations for fluorophenylthiourea derivatives have been successfully used to predict their binding modes and affinities with various enzymes. For example, studies on 1-(2,6-difluorophenyl)thiourea, an isomer of the title compound, have elucidated its interactions with glutathione-dependent enzymes like Glutathione S-Transferase (GST) and Glutathione Reductase (GR), which are relevant in cancer chemotherapy. researchgate.netresearchgate.net

The simulation calculates a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity between the ligand and the target. A lower (more negative) score generally indicates a more favorable binding interaction. fip.org By analyzing the docked pose, researchers can identify the specific binding pocket and the orientation of the ligand within it, revealing how the molecule fits into the active site. researchgate.net

The stability of a ligand-target complex is governed by various non-covalent interactions. Docking analyses provide detailed insights into these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. biointerfaceresearch.com For thiourea derivatives, the N-H groups of the thiourea backbone are potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov The difluorophenyl ring contributes to hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding site. researchgate.net

In studies with the related 1-(2,6-difluorophenyl)thiourea, specific interactions with key amino acid residues within the active sites of GR and GST were identified, explaining its inhibitory effect. researchgate.net The elucidation of these interactions is fundamental for structure-activity relationship (SAR) studies and for designing derivatives with enhanced potency and selectivity.

| Target Enzyme | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Glutathione Reductase (GR) | 3SQP | -7.5 to -8.5 | Ser, Gly, Arg, Tyr | Hydrogen bonding, Hydrophobic |

| Glutathione S-Transferase (GST) | 1F3A | -7.0 to -8.0 | Tyr, Ser, Arg, Leu | Hydrogen bonding, π-sulfur, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time. researchgate.net For ligand-target complexes identified through docking, MD simulations are performed to assess the stability of the binding pose and to explore the dynamic behavior of the system in a simulated biological environment (e.g., in water). nih.govnih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period (typically nanoseconds). scispace.com A stable RMSD profile suggests that the complex remains in its initial docked conformation. jppres.com The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify flexible regions of the protein and key residues that interact with the ligand. nih.gov MD simulations provide a more realistic and dynamic picture of the binding event than static docking, confirming the stability of key interactions like hydrogen bonds throughout the simulation. nih.gov

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 50-100 ns | Sufficient time to assess complex stability. scispace.comnih.gov |

| RMSD (Protein) | Plateau at < 0.3 nm | The protein structure is stable during the simulation. |

| RMSD (Ligand) | Plateau at < 0.2 nm | The ligand maintains a stable binding pose in the active site. |

| RMSF | Low fluctuation for active site residues | Key interacting residues are constrained by ligand binding. |

| Hydrogen Bond Occupancy | High percentage (>75%) | Indicates stable and persistent hydrogen bonds. |

In Silico Pharmacokinetic and Pharmacodynamic Predictions for Lead Optimization

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com In silico tools and web servers like SwissADME and pkCSM are widely used to predict these pharmacokinetic properties early in the drug discovery process, saving time and resources. biorxiv.orgkims-imio.com

These tools evaluate a molecule's drug-likeness based on criteria such as Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5). nih.gov They also predict key ADMET parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. researchgate.netuobaghdad.edu.iq The BOILED-Egg model, for instance, provides a simple graphical method to predict both GI absorption and BBB permeation. nih.gov These predictions help identify potential liabilities of a lead compound like this compound and guide its chemical modification to improve its pharmacokinetic profile. kims-imio.com

| Property Class | Parameter | Predicted Value/Outcome | Implication |

|---|---|---|---|

| Physicochemical | Molecular Weight | 188.20 g/mol | Favorable (Lipinski compliant) |

| LogP (Lipophilicity) | ~2.10 | Good balance for absorption and solubility (Lipinski compliant) | |

| H-Bond Donors | 2 | Favorable (Lipinski compliant) | |

| H-Bond Acceptors | 2 | Favorable (Lipinski compliant) | |

| Absorption | GI Absorption | High | Good oral bioavailability predicted |

| BBB Permeant | Yes | Potential for CNS activity | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform | |

| Toxicity | Hepatotoxicity | Low/No | Predicted to be safe for the liver |

Virtual Screening Approaches for Identification of Potent this compound Derivatives

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When a compound like this compound shows promising activity, its chemical scaffold can be used as a starting point for a virtual screening campaign to discover more potent and optimized derivatives. ui.ac.idpensoft.net

There are two main approaches. In ligand-based virtual screening, a pharmacophore model is built based on the key structural features of the active compound responsible for its biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings). tandfonline.com This model is then used to filter large databases for molecules containing a similar arrangement of features. In structure-based virtual screening, a library of compounds is docked into the active site of the target protein, and the molecules are ranked based on their predicted binding affinity. researchgate.net The top-scoring hits from either method are then selected for further computational analysis (like MD simulations and ADMET prediction) before being prioritized for chemical synthesis and biological testing. nih.gov This approach accelerates the identification of novel lead compounds with improved efficacy and better drug-like properties. tandfonline.com

Biological and Pharmacological Investigations of 2,5 Difluorophenyl Thiourea Derivatives

Anticancer Efficacy and Mechanistic Insights

(2,5-Difluorophenyl)thiourea derivatives have demonstrated considerable potential as anticancer agents, exhibiting efficacy against various cancer cell lines. mdpi.comnih.gov Their mechanisms of action are multifaceted, involving the disruption of cancer cell proliferation, induction of programmed cell death, and modulation of critical signaling pathways.

A significant body of research has confirmed the cytotoxic and antiproliferative effects of thiourea (B124793) derivatives against a panel of human cancer cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often below 10 µM. biointerfaceresearch.com In some cases, these derivatives showed greater potency than the established chemotherapy drug, cisplatin. biointerfaceresearch.com

Similarly, novel N,N′-diarylsubstituted thioureas have been developed as potent inhibitors of mutant K-Ras protein, a key regulator of cell proliferation. nih.gov One such compound, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, was particularly effective, significantly reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM. nih.gov Other studies have highlighted the antiproliferative effects of thiourea derivatives bearing a benzodioxole moiety against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater cytotoxic effects than doxorubicin. nih.govnih.gov For example, N1,N3-disubstituted-thiosemicarbazone 7 showed IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7 cell lines, respectively. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea analogs (e.g., Compound 2, 8) | SW480, SW620, PC3, K-562 | ≤ 10 µM | biointerfaceresearch.com |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 µM | nih.gov |

| Compound TKR15 | A549 (Lung Cancer) | 0.21 µM | semanticscholar.org |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | 1.11 µM | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver Cancer) | 1.74 µM | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast Cancer) | 7.0 µM | nih.gov |

Beyond inhibiting proliferation, this compound derivatives can actively induce programmed cell death in cancer cells. Several studies have demonstrated that these compounds are potent activators of apoptosis. For example, specific halogenated thiourea derivatives were shown to induce a very high percentage of late-stage apoptosis in primary colon cancer cells (SW480) and metastatic colon cancer cells (SW620). biointerfaceresearch.com One dichlorophenyl derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. biointerfaceresearch.com Flow cytometry analysis has confirmed that these compounds can significantly increase apoptosis compared to control cells. biointerfaceresearch.com

Further research has shown that the apoptotic mechanism can be linked to the blocking of specific protein interactions. For instance, a potent thiourea derivative was found to inhibit A549 cell proliferation by inducing apoptosis through the disruption of K-RasG12V protein and effector protein interactions. semanticscholar.orgmdpi.com The anticancer mechanisms of some derivatives are also studied through apoptosis assessments, linking their cytotoxic effects to the induction of this cell death pathway. nih.gov

Necroptosis, another form of programmed cell death, is also a subject of interest in cancer therapy. nih.gov It involves the formation of a "necrosome" complex, leading to membrane disruption. nih.gov While the role of necroptosis in cancer is complex and can be context-dependent, its potential modulation by therapeutic agents is an active area of investigation. nih.gov

The anticancer effects of this compound derivatives are also attributable to their ability to modulate key signaling cascades that are often dysregulated in cancer. Research has identified several pathways targeted by these compounds.

One notable example is the inhibition of the Wnt/β-catenin signaling pathway. A derivative of quinazoline, 2-bromo-5-(trifluoromethoxy)phenylthiourea, was reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting this specific pathway. biointerfaceresearch.com Another critical target is the K-Ras protein, a central regulator of cell growth and survival. nih.govsemanticscholar.org Certain N,N′-diarylsubstituted thioureas have been specifically designed as potent inhibitors of mutant K-Ras, effectively blocking its interaction with downstream effector proteins. nih.govsemanticscholar.orgmdpi.com Docking studies have shown that these compounds can bind effectively to the hydrophobic cavity of the K-Ras protein. nih.govsemanticscholar.org Furthermore, thiourea derivatives bearing a benzodioxole moiety have been studied for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), another crucial pathway in many cancers. nih.gov

Thiourea derivatives have been identified as inhibitors of several key enzymes involved in cancer progression. mdpi.com These include protein tyrosine kinases (PTKs), histone deacetylases (HDACs), and topoisomerase II. mdpi.commdpi.com

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation, and their overexpression is linked to several cancers, making them a valuable therapeutic target. beilstein-archives.org Acyl thiourea derivatives have been investigated as potential HDAC inhibitors, with the acyl thiourea group acting as a novel zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. beilstein-archives.orgnih.gov Docking studies have supported the potential for these compounds to be successful HDAC inhibitors. beilstein-archives.org Compounds like 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have shown potent inhibitory activity against HDAC1 and displayed stronger antiproliferative activity than the approved inhibitor SAHA in tested tumor cell lines. mdpi.com

Kinase Inhibition: Halogenated phenyl-containing heterocyclic thioureas are recognized for their role as anticancer agents, partly through the inhibition of kinases. biointerfaceresearch.com For instance, some fluorinated ureas, which are structural analogs of thioureas, have been identified as selective kinase inhibitory agents. biointerfaceresearch.com Thiourea derivatives have also been developed as potent inhibitors of VEGFR-2, a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Molecular docking has revealed that these compounds can form hydrogen bonds with key residues in the kinase domain of VEGFR-2. nih.gov

Antimicrobial Spectrum and Mechanism of Action

In addition to their anticancer properties, thiourea derivatives have emerged as a promising class of antimicrobial agents, addressing the growing concern of antibiotic resistance. mdpi.comtandfonline.com

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have shown that fluorinated thioureas can successfully inhibit strains like Bacillus cereus and Staphylococcus aureus. nih.gov One particular thiourea derivative, TD4, showed potent activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate-resistant S. aureus (VISA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. jst.go.jp Other research has identified thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold that show significant inhibition against Gram-positive cocci, with MIC values between 2–32 µg/mL.

Gram-Negative Bacteria: The activity of thiourea derivatives extends to Gram-negative pathogens as well. Certain acylthioureas, particularly those with halogen substitutions on the N-phenyl ring, have shown significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. tandfonline.com However, the outer membrane of Gram-negative bacteria can present a barrier, leading to selective activity in some cases. jst.go.jp For example, while the derivative TD4 was potent against Gram-positive bacteria, it had no obvious activity against Gram-negative bacteria, with MICs over 256 µg/mL. jst.go.jp Conversely, some synthesized compounds were particularly effective against E. coli. mdpi.com

| Derivative Type | Gram-Positive Target | Gram-Negative Target | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|---|

| Fluorinated thioureas (F1, F3) | S. aureus, B. cereus | None against E. coli | Up to 33.33% inhibition against S. aureus | nih.gov |

| Acylthioureas (1d, 1f, 1j) | S. aureus | P. aeruginosa, K. pneumoniae | Active | tandfonline.com |

| Thiourea derivative (TD4) | MRSA, VISA, MRSE, E. faecalis | No obvious activity | MICs of 2-16 µg/mL | jst.go.jp |

| 2-Aminothiazole thioureas (3, 9) | Gram-positive cocci | - | MICs of 2-32 µg/mL |

Antifungal Efficacy against Mycotic Agents

Derivatives of thiourea featuring fluorine substitutions on the phenyl ring have demonstrated significant promise as antifungal agents. The inclusion of fluorine atoms is believed to enhance the lipophilicity of these compounds, which may facilitate their penetration through the fungal cell wall and increase their transport to the site of action nih.gov.

Research into a series of benzoylthiourea (B1224501) derivatives revealed that the degree of fluorine substitution plays a crucial role in their antifungal activity. Specifically, compounds with three fluorine atoms on the phenyl ring exhibited the most potent antifungal effects nih.gov. One such derivative, 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide, was particularly active against Candida albicans, showing a minimum inhibitory concentration (MIC) of 15.62 µg/mL nih.gov. This highlights the potential of polyfluorinated phenylthiourea (B91264) scaffolds in the development of new antifungal drugs.

Furthermore, studies have shown that 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas generally exhibit greater antifungal than antibacterial activity nih.gov. This suggests a degree of selectivity in their mechanism of action against eukaryotic fungal cells compared to prokaryotic bacterial cells. The antifungal spectrum of these compounds has been shown to include clinically relevant yeasts and molds, such as Candida albicans and Aspergillus niger nih.gov.

Recent investigations have also focused on the efficacy of thiourea derivatives against emerging multidrug-resistant fungal pathogens like Candida auris. Certain ortho-methylated thiourea derivatives of 2-thiophenecarboxylic acid have shown a notable inhibitory effect on the growth and biofilm formation of C. auris, underscoring the therapeutic potential of this class of compounds against challenging nosocomial infections nih.govmdpi.com.

Table 1: Antifungal Activity of Fluorinated Benzoylthiourea Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide | Candida albicans ATCC 10231 | 15.62 µg/mL | nih.gov |

Antiviral Potential against Relevant Viral Strains

The thiourea scaffold has been identified as a promising framework for the development of novel antiviral agents. A notable example is the thiourea derivative designated 147B3, which has shown potent inhibitory activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) nih.gov. This compound was effective at low micromolar concentrations, with a 50% effective concentration (EC50) of 0.5 µM for HCMV and 1.9 µM for HSV-1 nih.gov.

The mechanism of action for 147B3 appears to involve the targeting of viral transactivators. Studies have shown that it inhibits the function of Infected Cell Protein 4 (ICP4), a crucial viral transcription factor necessary for the replication of HSV-1 nih.govnih.gov. The compound was found to reduce the expression of early and late viral genes and hinder the accumulation of viral genomic DNA in infected cells nih.gov. Further investigations with structurally similar analogues, such as 1H6L, confirmed that the antiviral activity is linked to targeting ICP4. While 1H6L did not prevent viral genome replication, it did impede the release of new virions from infected cells nih.gov.

The antiviral spectrum of thiourea derivatives is not limited to herpesviruses. Various other derivatives have been investigated for their activity against a range of viruses. For instance, certain N-(4-methyl-2-thiazolyl)-N'-phenylthiourea derivatives have demonstrated anti-viral activity against the Hepatitis B virus (HBV) by effectively inhibiting its replication in cell-based assays fip.org. Additionally, other research has explored the potential of thiourea derivatives against HIV-1 and other single-stranded RNA viruses, indicating the broad applicability of this chemical class in antiviral drug discovery researchgate.net.

Table 2: Antiviral Activity of Thiourea Derivative 147B3

| Virus Strain | Cell Line | 50% Effective Concentration (EC50) | Reference |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Fibroblasts | 0.5 µM | nih.gov |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 1.9 µM | nih.gov |

Inhibition of Microbial Virulence Factors (e.g., Biofilm Formation, Topoisomerases, DNA Gyrase)

Fluorinated benzoylthiourea derivatives have been investigated for their ability to interfere with bacterial virulence, not only by killing the bacteria but also by inhibiting key processes required for their pathogenicity. Molecular docking studies have predicted that these compounds can bind to the active site of Escherichia coli DNA gyrase B, an essential enzyme for bacterial DNA replication nih.gov. This suggests a specific mechanism for their antibacterial action.

In addition to enzyme inhibition, these compounds have demonstrated significant anti-biofilm activity. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. A study on new benzoylthiourea derivatives showed that all tested compounds, including those with fluorine substitutions, were capable of inhibiting biofilm formation in at least two of the tested bacterial strains nih.gov. This activity was observed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, which are clinically important biofilm producers nih.gov.

Further research has identified thiourea derivatives that act as dual inhibitors of E. coli DNA gyrase B and Topoisomerase IV. One particular compound exhibited excellent inhibitory activity against DNA gyrase B with a 50% inhibitory concentration (IC50) of 0.33 µM and moderate activity against Topoisomerase IV with an IC50 of 19.72 µM mdpi.com. This dual-targeting capability is a desirable trait for new antibiotics as it can potentially reduce the likelihood of resistance development.

The anti-biofilm properties have also been observed in thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold. Certain compounds in this series were found to effectively inhibit the formation of biofilms by both standard and methicillin-resistant strains of Staphylococcus epidermidis nih.gov.

Table 3: Inhibition of Bacterial Virulence Factors by Thiourea Derivatives

| Compound Class | Virulence Factor/Target | Organism | Activity/Measurement | Reference |

|---|---|---|---|---|

| Fluorinated Benzoylthioureas | DNA Gyrase B | Escherichia coli | Binding affinity predicted by molecular docking | nih.gov |

| Fluorinated Benzoylthioureas | Biofilm Formation | Various bacterial strains | Inhibition of biofilm development | nih.gov |

| Thiadiazole-tagged Thiourea | DNA Gyrase B | Escherichia coli | IC50 = 0.33 µM | mdpi.com |

| Thiadiazole-tagged Thiourea | Topoisomerase IV | Escherichia coli | IC50 = 19.72 µM | mdpi.com |

| Triazole-scaffold Thioureas | Biofilm Formation | Staphylococcus epidermidis | Effective inhibition | nih.gov |

Disruption of Bacterial Cell Membrane Integrity

One of the mechanisms by which thiourea derivatives can exert their antibacterial effect is through the disruption of the bacterial cell wall and membrane. A study focusing on a series of thiourea derivatives identified a lead compound, TD4, which demonstrated potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.

Transmission electron microscopy of MRSA cells treated with TD4 revealed significant damage to the cell envelope. The observations indicated that the compound disrupted the integrity of the bacterial cell wall, a critical structure for maintaining cell shape and protecting against osmotic lysis mdpi.com. This structural damage is a key factor in the bactericidal action of the compound. While the precise molecular interactions leading to this disruption are still under investigation, it represents a direct mechanism of action against pathogenic bacteria.

In addition to direct observation of cell wall damage, some studies have used molecular docking to predict the interaction of thiourea derivatives with enzymes essential for cell wall biosynthesis. For example, benzoylthiourea and 1,3-dibenzoylthiourea have been evaluated in silico for their binding affinity to penicillin-binding protein 2a (PBP2a), an enzyme crucial for cell wall synthesis in MRSA researchgate.net. A high predicted binding affinity suggests that these compounds could inhibit cell wall construction, leading to a loss of membrane integrity and cell death researchgate.net.

Antiparasitic and Antiprotozoal Activities

Anti-Leishmanial Investigations

Thiourea-based derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options mdpi.comdtic.mil. A number of synthesized thiourea derivatives have demonstrated significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani mdpi.comdtic.milnih.gov.

Several studies have reported compounds with IC50 values in the low submicromolar range against the promastigote (the motile, flagellated form) of the parasite dtic.milnih.gov. For instance, compounds designated 4g, 20a, and 20b showed potent activity against promigotes of all three mentioned species mdpi.comdtic.mil. The activity is often retained against the amastigote form (the non-motile, intracellular form), which is the clinically relevant stage of the parasite. In one study, compound 4g displayed the highest activity against the amastigotes of L. major mdpi.comdtic.mil.

The mechanism of action for these anti-leishmanial thiourea derivatives is believed to involve the inhibition of key parasitic enzymes. Enzyme inhibition assays have shown that some of the most potent compounds are good inhibitors of L. major dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) mdpi.comdtic.milnih.gov. These enzymes are crucial for the parasite's folate metabolism, which is essential for its survival.

More recent research on N,N'-disubstituted thiourea derivatives against Leishmania amazonensis has identified compounds with even greater potency and selectivity. A derivative containing a piperazine (B1678402) ring, compound 5i, exhibited an IC50 of 1.8 µM against the amastigote form, with a selectivity index of approximately 70, highlighting its potential for further development mdpi.comresearchgate.net.

Table 4: In Vitro Anti-Leishmanial Activity of Thiourea Derivatives

| Compound | Leishmania Species | Parasite Stage | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 3e | L. amazonensis | Amastigote | 4.9 | mdpi.comresearchgate.net |

| 5i | L. amazonensis | Amastigote | 1.8 | mdpi.comresearchgate.net |

| 4g, 20a, 20b | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar | mdpi.comdtic.mil |

Anti-Trypanosomal Potency

Human African Trypanosomiasis, a neglected tropical disease caused by protozoan parasites of the genus Trypanosoma, necessitates the development of novel therapeutics due to the limitations and toxicities of current treatments. While various heterocyclic compounds are under investigation for their trypanocidal effects, specific data on the anti-trypanosomal activity of this compound derivatives are not extensively detailed in the current body of scientific literature. However, research into related thiourea structures offers insights into their potential. For instance, studies on urea (B33335) and thiourea derivatives of the natural polyether ionophore salinomycin (B1681400) have shown promising activity against Trypanosoma brucei. The most potent thiourea derivatives in one study, C20-n-butylthiourea and C20-phenylthiourea, exhibited 50% growth inhibition (GI₅₀) values of 0.18 µM and 0.22 µM, respectively nih.gov. This suggests that the thiourea moiety can be a critical component in designing effective anti-trypanosomal agents. The mechanism for some derivatives is linked to inducing an influx of sodium cations, leading to osmotic swelling and parasite death nih.gov. Further investigation is required to determine if the specific 2,5-difluoro substitution pattern on the phenyl ring confers any significant trypanocidal activity.

Enzyme Inhibition Studies beyond Antimicrobial Targets

Thiourea derivatives have emerged as significant candidates for the management of diabetes through the inhibition of key digestive enzymes like α-amylase and α-glucosidase. These enzymes are responsible for breaking down carbohydrates into absorbable monosaccharides, and their inhibition can help regulate postprandial hyperglycemia.

Studies on fluorophenyl thiourea derivatives have demonstrated their potential in this area. One investigation highlighted that a 4-fluorophenyl derivative was the most effective among the tested compounds, showing the highest inhibition against both α-amylase (IC₅₀: 53.307 nM) and α-glucosidase (IC₅₀: 24.928 nM) nih.gov. Research on difluorophenyl analogs, which are structurally very similar to this compound, has provided more specific insights. A study designed to screen novel thiourea derivatives identified several potent compounds. Notably, 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea showed a strong percentage inhibition of 85 ± 1.9% against α-amylase. In the same study, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea was the most active against α-glucosidase, with a percentage inhibition of 86 ± 0.4% and an IC₅₀ value of 47.9 μM academie-sciences.frresearchgate.net. These findings underscore that the presence and position of fluorine atoms on the phenyl ring can significantly influence the inhibitory activity against these metabolic enzymes.

Table 1: Inhibitory Activity of Fluorophenyl Thiourea Derivatives on Metabolic Enzymes

| Compound | Target Enzyme | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 4-Fluorophenyl thiourea derivative | α-Amylase | IC₅₀ | 53.307 nM | nih.gov |

| 4-Fluorophenyl thiourea derivative | α-Glucosidase | IC₅₀ | 24.928 nM | nih.gov |

| 1-(2,4-Difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-Amylase | % Inhibition | 85 ± 1.9% | academie-sciences.frresearchgate.net |

| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl) thiourea | α-Glucosidase | % Inhibition | 86 ± 0.4% | academie-sciences.frresearchgate.net |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes, including pH regulation and CO₂ transport. Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs nih.govmdpi.com. The primary class of CA inhibitors is sulfonamides; however, other scaffolds, including thioureas, have been explored.

While specific inhibitory data for this compound against carbonic anhydrase isoforms are not prominently reported, the structure-activity relationships of related compounds provide valuable context. Research on fluorinated benzenesulfonamides has shown that they can be potent, nanomolar inhibitors of various CA isoforms, including CA II, CA VII, and the tumor-associated CA IX and CA XII. The position of fluorine substituents on the aromatic ring is critical for binding affinity and isoform selectivity. For instance, some 2,4-substituted-3,5,6-trifluorobenzenesulfonamides are effective and selective CA XIII inhibitors. Thiourea derivatives of aromatic sulfonamides have also been synthesized and shown to inhibit CA isozymes I, II, and IV, with a notable increased affinity for the slower isozyme, CA I. This suggests that incorporating a thiourea moiety can alter the selectivity profile. Given these findings, it is plausible that this compound derivatives could exhibit inhibitory activity against carbonic anhydrases, though empirical studies are needed to confirm this and determine the specific isoform selectivity.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain academie-sciences.fr. The thiourea scaffold has been incorporated into the design of new cholinesterase inhibitors.

Although specific studies on this compound are limited, research on structurally related 1-butanoyl-3-arylthiourea derivatives provides insight into their potential. In one study, various aryl substitutions were evaluated for their inhibitory effects on both AChE and BChE. The results indicated that the nature and position of the substituent on the phenyl ring significantly influenced the inhibitory activity. For example, the compound 3b, with a 2-methyl substitution, was a potent inhibitor of AChE (IC₅₀ = 8.92 ± 1.03 μM), while compound 3e, with a 4-chloro substitution, was a potent inhibitor of BChE (IC₅₀ = 6.96 ± 0.961 μM) nih.gov. These findings demonstrate that arylthiourea derivatives can effectively inhibit cholinesterases and that substitutions on the phenyl ring can modulate their potency and selectivity towards either AChE or BChE.

Table 2: Cholinesterase Inhibition by 1-Butanoyl-3-arylthiourea Derivatives

| Compound ID | Aryl Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3b | 2-Methylphenyl | Acetylcholinesterase (AChE) | 8.92 ± 1.03 | nih.gov |

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. This process leads to undesirable changes in color, flavor, and nutritional value, causing significant economic losses in the food industry. Inhibiting PPO is a key strategy for food preservation.

Research has identified thiourea derivatives as potent PPO inhibitors, likely due to the ability of the sulfur atom to chelate the copper ions in the enzyme's active site. A study on 1-(2,5-dichlorophenyl)-2-thiourea (DCPT), a close structural analog of this compound, demonstrated extraordinary PPO inhibitory activity with an IC₅₀ value of 33.2 ± 0.2 nmol L⁻¹. The binding of DCPT to PPO was shown to alter the microenvironment of amino acid residues at the active site, leading to changes in the enzyme's secondary structure and a significant suppression of its activity. In practical applications, DCPT effectively mitigated the browning of fresh-cut apples by inhibiting PPO, reducing lipid peroxidation, and enhancing antioxidant capacities. These findings provide strong evidence that this compound could be a highly effective anti-browning agent for use in food preservation.

Antioxidant Properties and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. Excessive production of ROS can lead to oxidative stress, which is implicated in numerous diseases. Antioxidants can neutralize these harmful species. Thiourea and its derivatives have been investigated for their antioxidant capabilities and their ability to modulate ROS.

Studies have shown that fluorophenyl thiourea derivatives exhibit significant antioxidant activity nih.gov. The antioxidant capacity of these compounds has been evaluated using various assays, including DPPH· and ABTS·+ radical scavenging experiments. In these tests, fluorophenyl thiourea compounds demonstrated high antioxidant activity, in some cases comparable to standard antioxidants like BHA and BHT nih.gov. For example, 1,3-bis(3,4-dichlorophenyl)thiourea showed strong activity against ABTS free radicals with an IC₅₀ of 52 µg/mL and a DPPH assay value of 45 µg/mL.

Interestingly, the interaction of thiourea derivatives with ROS can be complex. While they often act as scavengers, it has also been reported that thiourea can react with hydrogen peroxide (H₂O₂) in a metal-independent pathway to produce highly reactive hydroxyl radicals (•OH). This suggests that under certain biological conditions, thiourea compounds could also contribute to ROS production, indicating a dual role in modulating cellular redox states.

Radical Scavenging Capabilities

Derivatives of this compound have been investigated for their ability to neutralize free radicals, a key factor in preventing oxidative damage. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Research has shown that fluorophenyl thiourea derivatives can exhibit significant antioxidant activity, in some cases comparable to or even exceeding that of standard antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). For instance, a study on various fluorophenyl thiourea derivatives highlighted their potent radical scavenging properties. researchgate.net Another study involving hydrazinecarbothioamide derivatives incorporating a 2,4-difluorophenyl group also demonstrated substantial DPPH radical scavenging activity. researcher.life The inhibitory concentration (IC50) values from these studies, which represent the concentration of the compound required to scavenge 50% of the free radicals, are indicative of their efficacy.

Table 1: Radical Scavenging Activity of this compound Derivatives

Compound Assay IC50 Value (µM) Reference Compound IC50 Value of Reference (µM) 1,3-bis(3,4-dichlorophenyl)thiourea DPPH 45 µg/mL - - 1,3-bis(3,4-dichlorophenyl)thiourea ABTS 52 µg/mL - - N-phenylthiourea DPPH 482 µM - -

IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Impact on Oxidative Stress Markers

Beyond direct radical scavenging, the influence of this compound derivatives on cellular markers of oxidative stress provides deeper insight into their antioxidant mechanisms. Key enzymes in the cellular antioxidant defense system, such as Glutathione S-transferases (GSTs) and Glutathione Reductase (GR), play a crucial role in mitigating oxidative damage. nih.gov

A study investigating the effects of various fluorophenylthiourea derivatives on these enzymes revealed significant inhibitory activity. nih.gov Specifically, 1-(2,6-difluorophenyl)thiourea was identified as a potent inhibitor of both GST and GR. nih.gov The inhibition of these enzymes suggests that these compounds can modulate the cellular response to oxidative stress, although the full biological implications of this inhibition require further investigation. The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.

Table 2: Inhibition of Glutathione-Dependent Enzymes by Fluorophenylthiourea Derivatives

Compound Enzyme Ki Value (µM) 1-(2,6-difluorophenyl)thiourea Glutathione S-transferase (GST) 7.22±1.64 1-(2,6-difluorophenyl)thiourea Glutathione Reductase (GR) 23.04±4.37

```*Ki values represent the inhibition constant for an enzyme inhibitor.*

Anti-inflammatory Modulatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Certain thiourea derivatives have demonstrated the ability to modulate inflammatory pathways. Their anti-inflammatory effects are often assessed by their capacity to inhibit pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and key enzymes in the inflammatory cascade like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

mdpi.com

Research on thiourea derivatives of naproxen (B1676952) has shown their potential as anti-inflammatory agents. While some of these compounds exhibited weak COX-2 inhibition, several demonstrated significant inhibition of 5-LOX. nih.govAdditionally, other studies have reported on thiourea derivatives that effectively inhibit the production of IL-6 and TNF-α.

mdpi.comTable 3: Anti-inflammatory Activity of Thiourea Derivatives

IC50 values and percentage inhibition are used to quantify the anti-inflammatory effects of these compounds.

Other Therapeutically Relevant Biological Activities (e.g., Anti-Alzheimer, Anti-hypertensive, Anti-thyroid)

The therapeutic potential of this compound derivatives extends to other significant areas of pharmacology.

Anti-Alzheimer Activity: Thiourea derivatives are being explored for their potential in treating Alzheimer's disease. mdpi.comThis is often linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. Thiazolidinone derivatives of thiourea have shown inhibitory activity against both AChE and BChE.

mdpi.com

Anti-hypertensive Activity: Certain thiourea derivatives have been identified as potent anti-hypertensive agents. nih.govStructure-activity relationship studies on a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas revealed that the 2,6-dichlorophenyl analogue possesses significant oral antihypertensive activity. nih.govThis suggests that the substitution pattern on the phenyl ring is crucial for this biological effect.

Anti-thyroid Activity: Thiourea and its derivatives are well-established as anti-thyroid drugs used in the management of hyperthyroidism. Their primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. This inhibition prevents the incorporation of iodine into tyrosine residues of thyroglobulin, thereby reducing the production of T3 and T4 hormones.

**Table 4: Other Biological Activities of Thiourea Derivatives**

```html

Activity Compound/Derivative Type Key Findings Anti-Alzheimer Thiazolidinone derivatives of thiourea Inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Anti-hypertensive 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea Potent oral antihypertensive activity observed in rat and dog models. Anti-thyroid Thiourea derivatives Inhibition of thyroid peroxidase, leading to decreased thyroid hormone synthesis.

Agrochemical Applications and Environmental Impact of 2,5 Difluorophenyl Thiourea Analogs

Herbicidal Potential and Target Site Mechanisms

Certain thiourea (B124793) derivatives have demonstrated notable herbicidal properties. Research into N-(o-fluorophenoxyacetyl)thioureas derivatives has revealed their potential to control specific types of weeds. semanticscholar.org For instance, some of these compounds have shown inhibitory effects on both the root and stalk development of dicotyledonous plants.

In laboratory tests, specific derivatives have shown efficacy against common agricultural weeds. For example, one compound exhibited high inhibitory activity against Amaranthus retroflexus L. (red-root pigweed) at a concentration of 100 ppm. semanticscholar.org Another derivative displayed some inhibitory action against the roots and stalks of Chenopodium serotinum L. and Amaranthus retroflexus L.. semanticscholar.org

The mechanism of action for some related compounds has been linked to the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. semanticscholar.org This inhibition disrupts essential metabolic pathways, leading to plant death. The structural features of these compounds, such as a potentially weak N-S bond, may facilitate their absorption and metabolism within the target plant. semanticscholar.org

Table 1: Herbicidal Activity of N-(o-fluorophenoxyacetyl)thiourea Analogs

| Compound | Target Weed(s) | Concentration | Observed Effect |

|---|---|---|---|

| 5a | Amaranthus retroflexus L. | 100 ppm | High inhibition of root and stalk |

Insecticidal Activity and Neurological or Metabolic Targets

Thiourea analogs, particularly N-aryl-N′-benzoylthioureas, have been synthesized and evaluated for their insecticidal properties. researchgate.net Preliminary bioassays have demonstrated that some of these compounds possess significant activity against certain insect pests. researchgate.net

For example, two synthesized N-aryl-N′-benzoylthiourea compounds showed notable insecticidal effects on the armyworm, Leucania separata Walker, at a concentration of 500 mg/l. researchgate.net Other research has indicated that phenylurea derivatives can exhibit broad-spectrum insecticidal activity against various pests, including the beet armyworm (Spodoptera exigua), diamondback moth (Plutella xylostella), cotton bollworm (Helicoverpa armigera), and cabbage worm (Pieris rapae). nih.gov In some cases, the mortality rate of these pests reached as high as 100% at a concentration of 10 mg/L after 72 hours. nih.gov

A primary metabolic target for many benzoylurea-based insecticides is the inhibition of chitin synthesis. acs.org Chitin is a crucial component of the insect exoskeleton, and its disruption interferes with the molting process, ultimately leading to the insect's death or sterility. acs.org This mode of action classifies them as insect growth regulators (IGRs). acs.orgresearchgate.net

Table 2: Insecticidal Activity of Phenylurea Derivatives Against Various Pests

| Pest Species | Concentration | Mortality Rate (%) |

|---|---|---|

| Beet armyworm (S. exigua) | 10 mg/L | >90% (for some compounds) |

| Diamondback moth (P. xyllostella) | 10 mg/L | Strong activity |

| Cotton bollworm (H. armigera) | 10 mg/L | Strong activity |

Fungicidal Efficacy against Agricultural Pathogens

Thiourea derivatives have also been recognized for their effectiveness as fungicides against a range of agricultural pathogens. researchgate.net Their mode of action often involves inhibiting the growth and reproduction of fungi that cause serious crop damage. acs.orgresearchgate.net

One area of research has focused on modifying natural polymers like chitosan with thiourea to enhance their antifungal properties. A thiourea derivative of chitosan demonstrated significantly greater fungicidal activity—in some cases, about 60 times more—than pure chitosan against several sugar-beet pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium solani. nih.gov These modified polymers were shown to inhibit mycelial growth, sporulation, and the germination of conidia or sclerotia. nih.gov

Furthermore, substituted phenylthioureas have been screened for their antimicrobial activities and have shown efficacy against fungi such as Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium graminearum. jocpr.com Other studies have noted the activity of thiourea derivatives against Saccharomyces cerevisiae and Penicillium digitatum. researchgate.net

Table 3: Fungicidal Efficacy of a Chitosan-Thiourea Derivative

| Pathogen | Developmental Stage Inhibited |

|---|---|

| Rhizoctonia solani | Mycelial growth, Sporulation, Germination |

| Sclerotium rolfsii | Mycelial growth, Sporulation, Germination (most sensitive) |

Ecological Considerations and Environmental Fate Predictions

The widespread use of any agrochemical necessitates a thorough understanding of its environmental fate and ecological impact. awsjournal.org The environmental behavior of herbicides and other pesticides is influenced by several factors, including their sorption to soil particles, potential for leaching into groundwater, and degradation through microbial, chemical, or photolytic processes. awsjournal.org The excessive application of synthetic herbicides can lead to long-term ecological problems, such as the contamination of air, soil, and water, and their potential entry into the food chain. researchgate.net

The persistence and degradation pathways of agrochemicals vary significantly. For instance, a comparative study of several herbicides found that glyphosate primarily dissipates through mineralization, while trifluralin is more prone to volatilization, and metazachlor and metamitron tend to form non-extractable residues in the soil. nih.govkpu.ca The half-life of these compounds in soil can range from a few days to over a year, depending on the chemical structure and environmental conditions. kpu.ca

While specific data on the environmental fate of (2,5-Difluorophenyl)thiourea is not extensively detailed in the provided results, general principles suggest that its fluorinated phenyl ring and thiourea group will dictate its environmental behavior. Factors such as soil type, pH, moisture content, and microbial activity will play crucial roles in its persistence, mobility, and potential for bioaccumulation. awsjournal.org Predictions about the persistence and mobility of agrochemicals are often based on laboratory studies, which may not fully replicate the complex interactions present in a natural forest or agricultural ecosystem. wa.gov

Future Research Directions and Challenges in 2,5 Difluorophenyl Thiourea Chemistry

Development of Sustainable and Scalable Synthesis Routes

A significant challenge in the advancement of (2,5-Difluorophenyl)thiourea-based compounds is the development of synthesis methods that are not only efficient but also environmentally sustainable and economically viable for large-scale production. Traditional methods for synthesizing thiourea (B124793) derivatives often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. asianpubs.org

Future research will prioritize "green chemistry" approaches. These include:

Solvent-Free Reactions: Performing reactions by grinding reactants together without a solvent minimizes waste and avoids the use of hazardous substances. asianpubs.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, increase yields, and lead to cleaner chemical transformations. nih.govresearchgate.net

Use of Green Solvents and Catalysts: Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are emerging as promising alternatives to traditional volatile organic solvents. rsc.org An efficient process using a choline (B1196258) chloride/tin(II) chloride DES has been developed for synthesizing thioureas, where the DES can be recovered and reused multiple times. rsc.org

Water-Based Synthesis: Utilizing water as a solvent is a key goal for green synthesis, and methods for the one-step synthesis of thiourea derivatives in water are being developed. google.com

The development of scalable methods is crucial for the transition from laboratory research to industrial production. Research into continuous flow chemistry, which offers better control over reaction parameters and facilitates large-scale synthesis, is a promising avenue for producing this compound derivatives efficiently and safely. nih.gov

Advanced Preclinical Evaluation for Promising Candidates

Once a promising this compound derivative is identified, it must undergo a thorough preclinical evaluation to assess its potential as a drug candidate. This stage is critical for identifying compounds with the best chance of success in human clinical trials.

Advanced preclinical studies will involve a multi-faceted approach:

In Vitro and In Vivo Efficacy: Initial screening often involves testing the compound's activity against specific cell lines, such as various cancer cell lines. nih.govmdpi.comnih.gov Promising candidates then move to in vivo models, typically in animals, to evaluate their effectiveness in a living organism. For example, studies might assess anti-inflammatory and analgesic effects in mice or the ulcerogenic potential in rats. nih.gov

Pharmacokinetics (ADMET): Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is essential. Future research will increasingly use in silico models to predict these properties early in the drug discovery process, saving time and resources. researchgate.net

Toxicology and Safety Pharmacology: A critical challenge is ensuring the compound is not toxic to normal cells and tissues. nih.gov This involves identifying any off-target effects and determining a safe therapeutic window. Studies will investigate potential cardiovascular toxicity or other adverse effects. youtube.com

The table below summarizes key preclinical evaluation parameters for thiourea derivatives based on recent studies.

| Evaluation Parameter | Method | Key Findings for Thiourea Derivatives |

| Anticancer Activity | Cell Line Proliferation Assays (e.g., MTT) | Potent inhibition of breast, prostate, and colon cancer cell lines at low micromolar concentrations. nih.govnih.gov |

| Enzyme Inhibition | In Vitro Enzyme Assays | Effective inhibitors of targets like urease, carbonic anhydrase, and various kinases. rsc.orgnih.gov |

| Anti-inflammatory Activity | Carrageenan-induced Paw Edema in Mice | Significant reduction in inflammation observed. nih.gov |

| Pharmacokinetic Prediction | In Silico Computational Models | Virtual screening for ADMET properties to select candidates with favorable drug-like characteristics. researchgate.netresearchgate.net |

| Toxicity Assessment | Cytotoxicity against Normal Cell Lines | Favorable selectivity, with higher toxicity towards cancer cells compared to normal cells. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

The thiourea scaffold is a "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. nih.gov While derivatives of this compound have shown promise in areas like cancer and inflammation, a vast landscape of potential therapeutic applications remains unexplored. mdpi.commdpi.com

Future research will focus on:

Identifying New Molecular Targets: High-throughput screening and computational approaches can help identify new protein targets for this compound derivatives. biointerfaceresearch.com Thiourea compounds have already been investigated as inhibitors for a diverse set of targets including kinases (MK-2, VEGFR2, B-RAF, PAK1), sirtuins, and enzymes like urease. mdpi.combiointerfaceresearch.comnih.gov

Expanding Therapeutic Indications: The known biological activities of thiourea derivatives suggest their potential in treating a broader range of diseases. researchgate.net These include:

Infectious Diseases: Thiourea derivatives have shown activity against Mycobacterium tuberculosis and HIV. mdpi.comnih.gov

Neurodegenerative Diseases: Some compounds containing the thiourea moiety are used in the treatment of Parkinson's disease. nih.gov

Diabetes-Related Complications: Certain fluorophenyl thiourea derivatives have shown potential in inhibiting key enzymes related to diabetes. researchgate.net

Dual-Function or Multi-Target Agents: Designing single molecules that can hit multiple targets is an emerging strategy, particularly in complex diseases like cancer. biointerfaceresearch.comnih.gov For instance, novel thiourea compounds have been developed as dual-function microbicides with both anti-HIV and spermicidal activity. nih.gov

Addressing Resistance Mechanisms and Off-Target Effects

Two of the most significant hurdles in drug development are the emergence of drug resistance and the occurrence of unintended off-target effects.

Drug Resistance: Cancer cells and pathogens can develop mechanisms to evade the effects of a drug, rendering it ineffective. mdpi.com Research into thiourea derivatives is beginning to explore their potential to overcome these challenges. Some dipeptide derivatives containing thiourea have been identified as multidrug-resistance reversers by targeting the 20S proteasome. nih.gov Understanding how resistance to thiourea-based compounds might develop, potentially through altered drug influx/efflux or target mutation, is a critical area for future investigation. mdpi.comnih.gov

Off-Target Effects: A drug may bind to proteins other than its intended target, leading to unwanted side effects or toxicity. nih.gov It is crucial to distinguish between on-target and off-target effects during preclinical evaluation. youtube.com For example, if a compound designed to inhibit a specific kinase still kills cancer cells where that kinase has been removed, its anticancer effect must be due to an off-target interaction. nih.gov Future work will involve designing more selective this compound derivatives and using comprehensive profiling against a panel of potential off-targets to minimize toxicity.

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Discovery

Key applications include:

Target Identification and Virtual Screening: AI algorithms can analyze biological data to identify promising new drug targets. nih.gov Once a target is identified, ML models can screen virtual libraries of millions of compounds to predict which ones are most likely to bind to the target, a process far faster than traditional experimental screening. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com These models can be trained to generate novel thiourea derivatives optimized for high potency, selectivity, and favorable pharmacokinetic profiles.